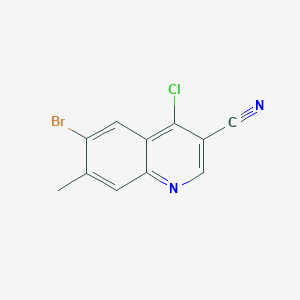

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

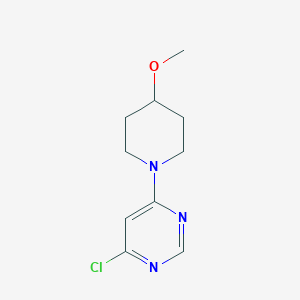

“6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the empirical formula C11H6BrClN2 . It has a molecular weight of 281.54 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC2=C(Cl)C=CN=C2C=C1C . This representation provides a way to visualize the compound’s structure using chemical notation.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 281.54 , and its empirical formula is C11H6BrClN2 .

Wissenschaftliche Forschungsanwendungen

Optoelectronic and Nonlinear Properties

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile and its derivatives show promising applications in optoelectronics due to their structural, electronic, and optical properties. A study by Irfan et al. (2020) on hydroquinoline derivatives, including compounds structurally related to this compound, demonstrated efficient multifunctional material characteristics. These compounds exhibit favorable absorption wavelengths and charge transport properties, making them suitable for optoelectronic applications (Irfan et al., 2020).

Synthesis and Chemical Transformations

The compound is also noteworthy in the field of chemical synthesis. Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a close relative of the compound , revealing insights into its preparation and chemical transformations. This research contributes to understanding the synthetic pathways and potential applications of such quinoline derivatives (Wlodarczyk et al., 2011).

Intermediate in Pharmaceutical Synthesis

Lei et al. (2015) reported that derivatives of this compound serve as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are significant in the development of new pharmaceutical compounds. This underscores the role of such quinoline derivatives in medicinal chemistry (Lei et al., 2015).

Heterocyclic Chemistry

The reactivity of similar quinoline carbonitriles in the formation of diverse heterocyclic systems has been studied by Ibrahim and El-Gohary (2016). Such research highlights the potential of this compound in contributing to the development of new heterocyclic compounds, which are important in various chemical industries (Ibrahim & El-Gohary, 2016).

Antitumor Activities

In the field of medicinal chemistry, derivatives of this compound have shown potential in antitumor activities. El-Agrody et al. (2012) synthesized and evaluated certain pyranoquinoline derivatives for their efficacy against different human tumor cell lines, indicating the potential therapeutic applications of these compounds (El-Agrody et al., 2012).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Zukünftige Richtungen

As for future directions, the rapid development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-7-methylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-10-8(3-9(6)12)11(13)7(4-14)5-15-10/h2-3,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBYOKLAJIMANM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)